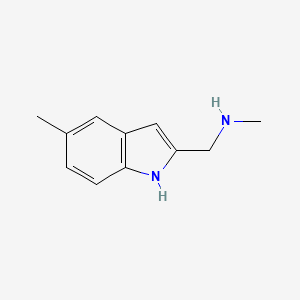

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine

Description

N-Methyl-1-(5-methyl-1H-indol-2-yl)-methanamine is an indole-derived secondary amine characterized by a methyl group at the 5-position of the indole ring and an N-methylmethanamine substituent at the 2-position. For instance, similar compounds like N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine are synthesized via reactions with sulfonyl chlorides followed by purification .

Properties

IUPAC Name |

N-methyl-1-(5-methyl-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-4-11-9(5-8)6-10(13-11)7-12-2/h3-6,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKIZRJIBLXHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629555 | |

| Record name | N-Methyl-1-(5-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883538-47-4 | |

| Record name | N-Methyl-1-(5-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 5-Methyl-1H-indole-2-carboxaldehyde

This is the most documented and practical method for preparing N-Methyl-1-(5-methyl-1H-indol-2-yl)-methanamine:

- Starting Material: 5-methyl-1H-indole-2-carboxaldehyde.

- Amination: Reaction with methylamine (commonly as a 33% solution in ethanol) in anhydrous methanol.

- Reaction Conditions: Stirring at room temperature for approximately 3 hours to form the imine intermediate.

- Reduction: Sodium borohydride is added to reduce the imine to the corresponding amine.

- Workup: Addition of water, followed by extraction with ethyl acetate and drying over magnesium sulfate.

- Yield: Approximately 45% under optimized conditions.

This method is efficient and allows for the direct introduction of the N-methyl methanamine group at the 2-position of the indole ring while preserving the 5-methyl substituent on the aromatic system.

Alternative Catalytic and Enantioselective Approaches

While the above reductive amination is straightforward, other methods have been explored for related indole methanamine derivatives:

- Fischer Indole Synthesis: Cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions to form substituted indoles, which can then be functionalized further.

- Enantioselective Synthesis: Use of chiral catalysts to react 3-substituted indoles with imines, producing chiral 2-indolyl methanamine derivatives with high enantioselectivity. This approach is more relevant for chiral analogs but can be adapted for the target compound.

- AlCl3-Mediated C-C Bond Formation: Catalytic methods involving Lewis acids to facilitate bond formation on the indole ring, useful for complex derivatives but less common for simple N-methyl methanamine substitution.

Industrial Scale Considerations

For large-scale synthesis, batch reactors with controlled temperature and stirring are used to optimize yield and purity. The reductive amination route is favored due to cost-effectiveness and scalability. Continuous monitoring of reaction parameters such as pH, temperature, and reagent stoichiometry ensures reproducibility.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Imine Formation | 5-methyl-1H-indole-2-carboxaldehyde + methylamine in methanol | Room temp | 3 hours | - | Stirring under anhydrous conditions |

| Reduction | Sodium borohydride in methanol | Room temp | Overnight | - | Slow addition, careful quenching |

| Workup and Extraction | Water, sodium hydroxide, ethyl acetate | Ambient | - | - | Organic layer dried over MgSO4 |

| Purification | Standard chromatographic techniques | - | - | 45 | Purity confirmed by NMR and MS |

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the 5-methyl group on the indole ring and the N-methyl methanamine side chain.

- Mass Spectrometry: Molecular ion peak at m/z 174 consistent with C11H14N2.

- Chromatography: Purity assessed by HPLC or GC, with retention times matching reference standards.

- InChI and SMILES: Used for computational confirmation of structure (InChIKey: CXKIZRJIBLXHJE-UHFFFAOYSA-N).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | 5-methyl-1H-indole-2-carboxaldehyde | Methylamine, NaBH4 | RT, methanol, 3h + overnight | ~45 | Simple, direct, scalable | Moderate yield, requires careful reduction |

| Fischer Indole Synthesis + Functionalization | Phenylhydrazines + aldehydes/ketones | Acid catalyst, methylation reagents | Elevated temp, acidic medium | Variable | Well-established, versatile | Multi-step, less direct |

| Enantioselective Catalysis | 3-substituted indoles + imines | Chiral catalysts | Controlled temp, longer time | Variable | High stereoselectivity | Complex catalysts, cost |

Research Findings and Notes

- The reductive amination method is the most commonly reported and practical for synthesizing this compound, balancing simplicity and yield.

- Enantioselective methods, while more complex, offer routes to chiral analogs that may have enhanced biological activity.

- Industrial synthesis favors batch processes with continuous monitoring to maintain product quality.

- Analytical methods such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the methanamine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the methanamine group.

Substitution: Substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that indole derivatives, including N-Methyl-1-(5-methyl-1H-indol-2-yl)-methanamine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate effective activities against HeLa, MCF-7, and HT-29 cancer cells, suggesting potential as anti-cancer agents . The mechanism often involves inducing apoptosis and disrupting cellular processes such as tubulin polymerization, making these compounds candidates for further development in cancer therapy.

Antimicrobial Properties

The compound's structural characteristics lend themselves to antimicrobial applications. Derivatives of indole have been explored for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For example, specific analogues have been identified with low minimum inhibitory concentrations (MIC), indicating their potential as novel antimicrobial agents . The exploration of these compounds could lead to the development of new treatments for resistant bacterial infections.

Synthesis and Structural Studies

Synthetic Utility

this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide array of functionalized indole derivatives. This is particularly valuable in the pharmaceutical industry where diverse chemical scaffolds are necessary for drug discovery .

Crystal Structure Analysis

Recent studies have employed techniques such as crystal structure determination and Hirshfeld surface analysis to understand the molecular interactions and packing of this compound derivatives. Such analyses reveal insights into the compound's stability and potential interactions with biological targets, which are crucial for predicting its behavior in biological systems .

Case Studies

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.

Pathways Involved: It may modulate signaling pathways related to neurotransmission, cell growth, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methyl-1-(5-methyl-1H-indol-2-yl)-methanamine with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substitution Position : The target compound’s 2-position indole substitution distinguishes it from most analogs, which typically feature 3-position substitutions (e.g., ). This positional variation may influence receptor binding or metabolic stability.

Functional Groups : The N-methylamine group is conserved across analogs, but dimethylamine (e.g., ) or ethanamine (e.g., ) variants alter polarity and hydrogen-bonding capacity.

Key Insights:

- Synthetic Feasibility : Water-based amination methods and sulfonyl chloride coupling could be adapted for scalable synthesis.

Biological Activity

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine, a compound featuring an indole structure, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to a class of indole derivatives known for their bioactive properties. The indole moiety is structurally similar to serotonin, suggesting potential neuroactive effects. Its chemical formula is , which allows it to interact with various biological targets.

Target Interactions:

this compound interacts with several key biological molecules:

- Monoamine Oxidase (MAO): It has been shown to inhibit MAO activity, which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior.

- Serotonin Receptors: The compound may act as an agonist at serotonin receptors, influencing various signaling pathways involved in mood regulation and anxiety .

Biochemical Pathways:

The compound influences multiple biochemical pathways, including:

- Antioxidant Activity: Indole derivatives are known for their antioxidant properties, which can mitigate oxidative stress in cells.

- Anticancer Effects: Preliminary studies indicate that this compound may induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are essential for understanding the compound's therapeutic potential:

- Absorption: The indole structure may enhance lipophilicity, facilitating better absorption in biological systems.

- Metabolism: Interaction with metabolic enzymes like MAO suggests that the compound may undergo significant metabolic transformation before exerting its effects.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Neuropharmacological Studies:

A study investigated the effects of this compound on animal models of depression. Results indicated significant improvements in depressive behaviors, correlating with increased serotonin levels. -

Anticancer Research:

In vitro studies demonstrated that the compound effectively induced apoptosis in human leukemia cell lines at micromolar concentrations. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells . -

Microbial Inhibition:

The compound was screened against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited moderate inhibitory activity, suggesting potential as a novel antimicrobial agent .

Q & A

Q. Discrepancies to Address :

- Tautomerism : Indole NH tautomerization may lead to ambiguous NMR signals. Deuteration or low-temperature experiments can mitigate this.

- Crystallographic Disorder : Poor crystal quality may require repeated recrystallization or alternative solvents.

What pharmacological mechanisms are hypothesized for this compound, and how can conflicting activity data be reconciled?

Advanced Research Question

Preliminary studies on structurally analogous indole derivatives suggest potential NMDA receptor modulation or apoptosis induction via mitochondrial pathways . To resolve contradictions in activity

- Orthogonal Assays : Validate receptor binding (e.g., radioligand assays) alongside functional cellular assays (e.g., caspase-3 activation).

- Purity Verification : HPLC or LC-MS ensures compound integrity; impurities (e.g., regioisomers) may skew results .

- Dose-Response Analysis : Non-linear effects at high concentrations may indicate off-target interactions.

Example Conflict Resolution :

If one study reports neuroprotective effects (via NMDA antagonism) while another shows cytotoxicity, assess concentration ranges and cell-type specificity.

How can computational methods aid in predicting the compound’s bioactivity and binding modes?

Advanced Research Question

Molecular docking and QSAR modeling are critical for hypothesis generation:

- Docking Workflow : Use AutoDock Vina or Schrödinger to simulate binding to NMDA receptors or cytochrome P450 isoforms. Validate with crystallographic data from SHELX-refined structures .

- QSAR Parameters : Correlate substituent effects (e.g., methyl group position) with logP and PSA values to predict blood-brain barrier permeability .

Q. Key Considerations :

- Force Field Accuracy : AMBER or CHARMM parameters improve ligand-receptor interaction predictions.

- Dynamic Simulations : MD simulations (100 ns+) assess binding stability under physiological conditions.

What are the best practices for handling and storing this compound in laboratory settings?

Basic Research Question

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent oxidation. Desiccants mitigate hygroscopic degradation .

- Safety Protocols :

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Neutralize spills with 5% acetic acid before disposal .

- Stability Monitoring : Periodic NMR or TLC checks detect decomposition (e.g., indole ring oxidation).

How do structural modifications (e.g., substituent position) influence the compound’s physicochemical and pharmacological properties?

Advanced Research Question

Case Study : Comparing 5-methyl vs. 3-methyl indole derivatives:

Q. Methodological Approach :

- Synthesize analogs via regioselective alkylation (e.g., Friedel-Crafts).

- Profile using SPR (surface plasmon resonance) to quantify binding kinetics.

What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

- Catalytic Asymmetric Synthesis : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) control stereochemistry during Mannich reactions .

- Chromatographic Resolution : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.